3-Methoxy-4-propoxybenzaldehyde

描述

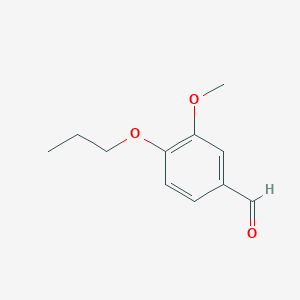

3-Methoxy-4-propoxybenzaldehyde is a benzaldehyde derivative with methoxy (-OCH₃) and propoxy (-OCH₂CH₂CH₃) substituents at the 3- and 4-positions of the aromatic ring, respectively. Its molecular formula is C₁₁H₁₄O₃ (molecular weight: 194.23 g/mol), and its CAS registry number is 57695-98-4. The compound is primarily utilized in organic synthesis, serving as a precursor for heterocyclic compounds. For example, it reacts with Meldrum’s acid in the presence of p-toluenesulfonic acid (PTSA) to form intermediates for complex organic frameworks. Its structural features—a polar aldehyde group and ether substituents—make it soluble in common organic solvents like ethyl acetate and DMF, facilitating its use in reactions requiring mild conditions.

属性

IUPAC Name |

3-methoxy-4-propoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h4-5,7-8H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWQIFGCZPFOAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50973290 | |

| Record name | 3-Methoxy-4-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57695-98-4 | |

| Record name | 3-Methoxy-4-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-4-propoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学研究应用

Medicinal Chemistry Applications

3-Methoxy-4-propoxybenzaldehyde is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in the development of:

- Antimicrobial Agents : Research indicates that this compound can act as a precursor for synthesizing antimicrobial agents, which target bacterial infections effectively.

- Anticancer Compounds : The compound's structure allows for modifications that enhance its efficacy against cancer cells. Studies have demonstrated its ability to inhibit specific cancer cell lines through various mechanisms of action.

Materials Science Applications

In materials science, this compound is explored for its role in developing novel materials:

- Polymer Production : The compound can be used in synthesizing polymers with specific properties, such as enhanced dielectric behavior and conductivity. Research has shown that copolymers containing this compound exhibit significant improvements in electrical properties .

- Coatings and Adhesives : Its chemical properties make it suitable for formulating coatings and adhesives that require stability and durability under various environmental conditions .

Biological Studies

The biological interactions of this compound have been a focal point of research:

- Enzyme Inhibition Studies : The compound has been investigated for its potential to inhibit certain enzymes involved in metabolic pathways, making it a candidate for further exploration in drug development.

- Cell Signaling Pathways : Recent studies have highlighted its role in modulating cell signaling pathways related to inflammation, indicating potential therapeutic applications in treating inflammatory diseases .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Synthesis of Antimicrobial Agents : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against a range of pathogens, suggesting its utility in developing new antibiotics.

- Polymer Dielectric Properties : Research on copolymers containing this compound showed enhanced dielectric relaxation and AC conductivity, paving the way for applications in electronic materials .

相似化合物的比较

Comparison with Similar Compounds

The following table compares 3-Methoxy-4-propoxybenzaldehyde with structurally analogous benzaldehyde derivatives, highlighting key differences in substituents, molecular properties, and applications:

Structural and Reactivity Differences

- Alkoxy Chain Length: The propoxy group in the target compound increases lipophilicity compared to shorter chains (e.g., ethoxy in 3-Ethoxy-4-methoxybenzaldehyde), influencing solubility in non-polar solvents.

- Substituent Position : Positional isomers like 4-Methoxy-3-propoxybenzaldehyde exhibit distinct electronic effects. The methoxy group at position 4 (para to aldehyde) in the target compound may stabilize the aldehyde via resonance, enhancing electrophilicity.

- Functional Groups :

- Hydroxy substituents (e.g., 2-Hydroxy-4-methoxybenzaldehyde) enable hydrogen bonding, improving aqueous solubility but reducing stability under acidic conditions.

- Nitro groups (e.g., 3-Methoxy-4-nitrobenzaldehyde) withdraw electron density, making the aldehyde more reactive toward nucleophilic addition.

准备方法

Williamson Ether Synthesis via Sequential Alkoxylation

Reaction Overview

The Williamson ether synthesis is the most widely reported method for introducing alkoxy groups to aromatic aldehydes. For 3-methoxy-4-propoxybenzaldehyde, this involves two sequential etherification steps:

- Methoxylation at the 3-position.

- Propoxylation at the 4-position.

Key Steps:

- Starting Material : Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde).

- Methoxylation : Reaction with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–90°C for 6–8 hours.

- Propoxylation : Subsequent reaction with 1-bromopropane (C₃H₇Br) under similar conditions.

Optimization Parameters

| Parameter | Methoxylation | Propoxylation |

|---|---|---|

| Solvent | DMF | DMF |

| Base | K₂CO₃ (2.5 equiv) | K₂CO₃ (2.5 equiv) |

| Temperature (°C) | 80–90 | 80–90 |

| Reaction Time (h) | 6–8 | 8–10 |

| Yield (%) | 85–90 | 75–80 |

Challenges :

Direct Alkoxylation Using Phase-Transfer Catalysis

Single-Pot Methodology

This approach employs phase-transfer catalysts (PTCs) to facilitate simultaneous introduction of methoxy and propoxy groups under mild conditions.

Procedure:

- Dissolve protocatechuic aldehyde in a biphasic solvent system (toluene/water).

- Add methyl iodide and 1-bromopropane with tetrabutylammonium bromide (TBAB) as the PTC.

- Heat at 60°C for 12 hours with vigorous stirring.

Outcomes:

Protection-Deprotection Strategy for Enhanced Selectivity

Aldehyde Protection

To prevent aldehyde oxidation during alkoxylation, a protection step using ethylene glycol is implemented:

Industrial-Scale Production via Continuous Flow Reactors

Process Intensification

Industrial synthesis prioritizes throughput and safety:

- Reactors : Microfluidic continuous flow systems with in-line monitoring.

- Conditions :

- Temperature: 100–110°C.

- Pressure: 3–5 bar.

- Residence Time: 30–45 minutes.

常见问题

What are the optimal synthetic routes for 3-Methoxy-4-propoxybenzaldehyde, and how do reaction conditions influence yield?

Answer:

The synthesis of this compound typically involves sequential alkylation and formylation steps. A common approach is to start with vanillin derivatives, where the hydroxyl group at the 4-position is protected via propylation using propargyl bromide or similar reagents under basic conditions (e.g., K₂CO₃ in DMF). Subsequent oxidation or formylation of the intermediate using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or Vilsmeier-Haack conditions (POCl₃/DMF) introduces the aldehyde group. Yield optimization depends on reaction temperature (50–80°C), stoichiometry of propylation agents, and exclusion of moisture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。